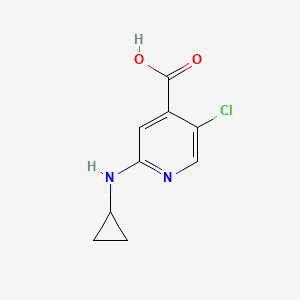

5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid

Description

5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with chlorine at position 5, a cyclopropylamino group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₉H₈ClN₂O₂, with a molecular weight of 217.63 g/mol (calculated from ).

Properties

IUPAC Name |

5-chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-7-4-11-8(12-5-1-2-5)3-6(7)9(13)14/h3-5H,1-2H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSZLPPRCHEMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597319-09-9 | |

| Record name | 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Chlorination and Amination: Starting from 2-aminopyridine-4-carboxylic acid, the compound can be chlorinated at the 5-position using appropriate chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Subsequently, cyclopropylamine can be introduced to form the cyclopropylamino group.

Cyclization Reactions: Another approach involves cyclization reactions starting from suitable precursors that already contain the cyclopropylamino group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.

Substitution Reactions: Substitution reactions can introduce different functional groups at the 5-position or other positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Derivatives of the carboxylic acid group.

Reduction Products: Amines or alcohols.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis

- The crystal structure of this compound () was resolved using SHELX software (), revealing intermolecular hydrogen bonds between the carboxylic acid and amino groups, stabilizing the lattice .

- In contrast, the trifluoromethyl analog () forms weaker van der Waals interactions due to reduced hydrogen-bond donor capacity .

Biological Activity

5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid, with a CAS number of 1597319-09-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

The molecular structure of this compound features a pyridine ring substituted with a chloro group and a cyclopropylamino moiety. This unique arrangement contributes to its biological activity.

Synthesis:

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the formation of intermediates followed by nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving specific temperature and pressure controls.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. These targets may include:

- Enzymes: The compound may inhibit certain enzymes, leading to altered metabolic pathways.

- Receptors: It can bind to various receptors, influencing signaling pathways and cellular responses.

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits notable biological activity:

-

Antimicrobial Activity:

- The compound has shown promising results against various microbial strains, indicating potential as an antimicrobial agent.

-

Anticancer Properties:

- Preliminary in vitro studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate the underlying mechanisms.

-

Enzyme Inhibition:

- Specific studies have demonstrated that this compound can act as an inhibitor for certain kinases involved in cancer progression, showcasing its potential as a therapeutic agent in oncology.

Case Studies

Several case studies have investigated the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated significant inhibitory activity against Gram-positive bacteria with IC50 values around 50 μM. |

| Study 2 | Anticancer Activity | Showed reduced viability in cancer cell lines (IC50 < 10 μM) with potential mechanisms involving apoptosis induction. |

| Study 3 | Kinase Inhibition | Identified as a selective inhibitor of CSNK2A with an IC50 value of approximately 20 nM, indicating high potency. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodology : A common approach involves multi-step synthesis starting with pyridine derivatives. For example:

Chlorination : Introduce chlorine at the 5-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like dichloromethane under reflux .

Amination : React with cyclopropylamine under catalytic conditions (e.g., palladium or copper catalysts) to introduce the cyclopropylamino group at the 2-position. Solvents such as DMF or toluene are typically used .

Carboxylic Acid Formation : Oxidize the 4-position methyl group to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

- Critical Parameters : Catalyst loading (5–10 mol% Pd), temperature control (60–100°C), and solvent purity significantly impact yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., cyclopropylamino protons at δ 0.5–1.5 ppm, carboxylic acid proton at δ 12–14 ppm) .

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) validate functional groups.

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- LC-MS : Confirms molecular weight (MW: 226.64 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate byproducts in the synthesis of this compound?

- Byproduct Analysis : Common byproducts include di-chlorinated derivatives (e.g., 5,6-dichloro isomers) or incomplete amination products.

- Optimization Strategies :

- Catalyst Screening : Palladium(II) acetate outperforms copper(I) iodide in reducing halogen exchange side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to toluene .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of the cyclopropylamine reagent.

Q. What structure-activity relationships (SAR) are observed between substituents and bioactivity in related pyridine-carboxylic acid derivatives?

- Key Findings :

- Mechanistic Insight : The cyclopropyl group increases membrane permeability, while electron-withdrawing groups (Cl, COOH) enhance target binding affinity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 50 µM in prostate cancer cells) may arise from:

Assay Variability : Differences in cell lines (PC-3 vs. LNCaP) or incubation times .

Purity Issues : Impurities >5% (e.g., residual solvents) skew dose-response curves. Validate purity via HPLC before testing .

Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous media.

- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and report detailed experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.